molecular formula C18H14BrN3O B2993574 N-([2,4'-bipyridin]-3-ylmethyl)-2-bromobenzamide CAS No. 2034393-72-9

N-([2,4'-bipyridin]-3-ylmethyl)-2-bromobenzamide

Cat. No.: B2993574
CAS No.: 2034393-72-9
M. Wt: 368.234
InChI Key: SFZDFCGLXWZJND-UHFFFAOYSA-N
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Description

N-([2,4’-bipyridin]-3-ylmethyl)-2-bromobenzamide: is an organic compound that belongs to the class of bipyridine derivatives. This compound is characterized by the presence of a bipyridine moiety linked to a bromobenzamide group. Bipyridine derivatives are known for their ability to form complexes with transition metals, making them valuable in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-([2,4’-bipyridin]-3-ylmethyl)-2-bromobenzamide typically involves the following steps:

Industrial Production Methods: Industrial production of N-([2,4’-bipyridin]-3-ylmethyl)-2-bromobenzamide may involve large-scale coupling reactions using metal catalysts. The use of homogeneous and heterogeneous catalysts can enhance the efficiency and yield of the reaction .

Scientific Research Applications

Chemistry: N-([2,4’-bipyridin]-3-ylmethyl)-2-bromobenzamide is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their catalytic and luminescent properties .

Biology and Medicine: In biological research, this compound is investigated for its potential as a therapeutic agent. Its ability to form metal complexes makes it a candidate for drug development and diagnostic applications .

Industry: In the industrial sector, N-([2,4’-bipyridin]-3-ylmethyl)-2-bromobenzamide is used in the synthesis of advanced materials and as a precursor for the production of other valuable chemicals .

Mechanism of Action

The mechanism of action of N-([2,4’-bipyridin]-3-ylmethyl)-2-bromobenzamide involves its interaction with metal ions to form coordination complexes. These complexes can exhibit unique chemical and physical properties, such as enhanced catalytic activity and luminescence . The bipyridine moiety acts as a chelating ligand, binding to metal ions and stabilizing the complex .

Comparison with Similar Compounds

Uniqueness: N-([2,4’-bipyridin]-3-ylmethyl)-2-bromobenzamide is unique due to the presence of the bromobenzamide group, which imparts distinct chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-bromo-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN3O/c19-16-6-2-1-5-15(16)18(23)22-12-14-4-3-9-21-17(14)13-7-10-20-11-8-13/h1-11H,12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFZDFCGLXWZJND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=C(N=CC=C2)C3=CC=NC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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